Product packaging for 1-(1,4-Dioxan-2-yl)ethan-1-one(Cat. No.:CAS No. 15957-23-0)

1-(1,4-Dioxan-2-yl)ethan-1-one

Cat. No.: B2538235
CAS No.: 15957-23-0
M. Wt: 130.143
InChI Key: UBUGZBNRJIFIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1,4-Dioxan-2-yl)ethan-1-one (CAS 15957-23-0) is a high-purity chemical compound supplied for research and further manufacturing applications. This organic building block, with a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol, is characterized by its ketone functional group attached to a 1,4-dioxane ring system . This structure makes it a valuable intermediate in exploring novel synthetic pathways, particularly in pharmaceutical development and materials science. Researchers utilize this compound as a key precursor for its potential in constructing more complex heterocyclic systems. The 1,4-dioxane moiety can influence the solubility and metabolic stability of candidate molecules . Its physical and chemical properties, including a topological polar surface area (TPSA) of 35.53 Ų , are relevant for drug design. This product is strictly for research and further manufacturing use. It is not intended for diagnostic or therapeutic applications, nor for human use. Handle with care according to the provided safety information. The compound is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation . For your research needs, the compound is available in various quantities, with purities guaranteed at ≥95% .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B2538235 1-(1,4-Dioxan-2-yl)ethan-1-one CAS No. 15957-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,4-dioxan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(7)6-4-8-2-3-9-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUGZBNRJIFIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15957-23-0
Record name 1-(1,4-dioxan-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualization Within Heterocyclic Chemistry and Cyclic Ethers

1-(1,4-Dioxan-2-yl)ethan-1-one, with its six-membered ring containing two oxygen atoms at positions 1 and 4, is a quintessential example of a heterocyclic compound. Specifically, it belongs to the family of cyclic ethers, a class of compounds that are integral to numerous areas of chemistry. Cyclic ethers, such as tetrahydrofuran (B95107) and 1,4-dioxane (B91453) itself, are widely recognized as indispensable solvents in a vast array of chemical transformations due to their ability to solvate a wide range of organic and inorganic compounds. cymitquimica.com

Beyond their role as solvents, cyclic ethers are crucial structural motifs in a multitude of natural products and synthetic molecules with significant biological activity. The conformational flexibility of the 1,4-dioxane ring, which can adopt both chair and boat conformations, adds a layer of complexity and potential for stereochemical control in synthetic applications. wikipedia.org The introduction of a ketone group, as seen in this compound, further enhances its chemical reactivity, opening avenues for a variety of functional group transformations and carbon-carbon bond-forming reactions. This compound is noted as a nucleophilic agent and has demonstrated utility as a catalyst for converting carbinols and ketonitriles to their corresponding esters, exhibiting stereoselective properties in reactions with substituted phenols. biosynth.com

Significance of the 1,4 Dioxane Motif in Organic Synthesis and Drug Discovery

Direct Synthetic Pathways to this compound

The direct synthesis of this compound and its analogs can be achieved through several methodologies. One notable approach involves the radical acetonylation of 1,4-dioxane. This is accomplished by heating 1,4-dioxane with O-tert-butyl O-isopropenyl peroxycarbonate, resulting in the formation of 1-(1,4-dioxan-2-yl)propan-2-one. thieme-connect.de Another method is the copper-catalyzed alkylation of 1-phenyl-2-(phenylamino)ethan-1-one with 1,4-dioxane, which proceeds via a dual C(sp3)-H oxidative cross-coupling to yield 2-(1,4-dioxan-2-yl)-1-phenyl-2-(phenylamino)ethan-1-one. thieme-connect.de

The parent 1,4-dioxane structure is commercially produced through the acid-catalyzed dehydration of diethylene glycol, a process that itself is derived from the hydrolysis of ethylene (B1197577) oxide. wikipedia.org This foundational method underscores the industrial availability of the core dioxane ring system.

Stereoselective and Stereospecific Synthesis of Chiral Dioxane-Containing Ketones

The synthesis of chiral dioxane-containing ketones is of significant interest due to their role as precursors to valuable chiral polyols found in numerous natural products and bioactive agents. kyoto-u.ac.jp A key strategy in this area is the stereoselective reduction of β-(1,3-dioxan-4-yl)ketones. kyoto-u.ac.jp Research has focused on optimizing conditions for this diastereoselective reduction to achieve high levels of stereocontrol. kyoto-u.ac.jp

The use of chiral auxiliaries is a common and effective strategy. For instance, optically active acetals can control the stereochemical outcome of reactions at a nearby prochiral center. kyoto-u.ac.jp The reduction of ketones bearing a chiral acetal, followed by deacetalization, provides an efficient route to chiral polyols. kyoto-u.ac.jp One study demonstrated the highly diastereoselective reduction of a ketone with a 1,3-dioxolane (B20135) moiety using lithium aluminum hydride in the presence of lithium iodide. kyoto-u.ac.jp For β-(1,3-dioxan-4-yl)ketones, highly diastereoselective reduction has been achieved using lithium borohydride (B1222165) in the presence of europium chloride. kyoto-u.ac.jp

Enzymatic reductions also offer a powerful tool for stereoselective synthesis. Alcohol dehydrogenases, for example, have been employed for the stereoselective reduction of 1,4-diaryl-1,4-diones to the corresponding chiral diols with high enantiomeric and diastereomeric excess. mdpi.com

Strategies for Derivatization at the Acetyl Moiety of this compound

While direct derivatization at the acetyl moiety of this compound is not extensively detailed in the provided context, general principles of ketone chemistry can be applied. The acetyl group offers several reaction sites for modification. For instance, the α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles in alkylation or acylation reactions, allowing for the introduction of a wide range of substituents.

Another potential transformation is the haloform reaction, where the methyl group of the acetyl moiety is converted to a carboxyl group in the presence of a base and a halogen. This would transform the acetyl group into a carboxylic acid, providing a handle for further functionalization, such as esterification or amidation.

Regioselective Functionalization of the 1,4-Dioxane Ring System within Substituted Ketones

Achieving regioselective functionalization of the 1,4-dioxane ring in the presence of other reactive groups like a ketone is a significant synthetic challenge. The inherent symmetry of the 1,4-dioxane ring means that all four methylene (B1212753) positions are chemically equivalent in the unsubstituted ring. However, the presence of a substituent, such as an acetyl group, can influence the reactivity of the ring protons.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of C(sp2)-H bonds in aromatic systems, and similar principles can be extended to C(sp3)-H bonds in saturated heterocycles like 1,4-dioxane. rsc.org The use of directing groups can guide the catalyst to a specific C-H bond, enabling selective functionalization. rsc.org For instance, in related systems, directing groups have been used to achieve meta-C-H olefination of phenols. rsc.org

In the context of tropones, a dehydrogenative hydrazination reaction with hydrazine (B178648) in 1,4-dioxane has been shown to proceed with high regioselectivity, demonstrating the potential for selective reactions involving the dioxane ring system. acs.org

Catalytic Approaches for the Formation of 1,4-Dioxane-Functionalized Structures

Catalytic methods play a crucial role in the synthesis of 1,4-dioxane and its derivatives. The industrial synthesis of 1,4-dioxane itself relies on acid catalysis to dehydrate diethylene glycol. wikipedia.org Solid superacid catalysts, such as granular SO₄²⁻/MxOy, have been developed to improve the efficiency of this process, allowing for lower reaction temperatures and higher yields. google.com

Catalytic hydroboration of carbonyl compounds has been achieved using an amidinato isopropylmethylamidosilylene catalyst. researchgate.net Furthermore, metal-catalyzed reactions are pivotal in forming dioxane-functionalized structures. For example, 1,4-dioxane can act as a ligand in organometallic chemistry, forming coordination polymers with metal centers like magnesium. wikipedia.orgacs.org This property is utilized in the Schlenk equilibrium to synthesize dialkyl magnesium compounds. wikipedia.org

Chemical Reactivity and Mechanistic Studies of 1 1,4 Dioxan 2 Yl Ethan 1 One

Reactions at the Ketone Carbonyl Center

The ketone carbonyl group in 1-(1,4-dioxan-2-yl)ethan-1-one is a primary site for nucleophilic attack and condensation reactions. As a nucleophilic compound, it can participate in various transformations. biosynth.com For instance, it can undergo reactions with amines to form imines or enamines, which are versatile intermediates for the synthesis of more complex molecules. marquette.edudicp.ac.cn

One notable application is in the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. The reaction of 1-(1-(substituted-phenyl)-1H-pyrrol-2-yl)ethan-1-one O-acetyl oximes, which are structurally related to this compound, undergoes an iron-catalyzed intramolecular C(sp2)–N cyclization. acs.org This highlights the ketone's role in facilitating the formation of heterocyclic systems.

Furthermore, the ketone functionality can be a directing group in transition-metal-catalyzed C-H activation reactions. For example, aryl ketones can direct the ortho-alkylation with alkenes in the presence of a ruthenium catalyst. nih.gov Although not directly involving this compound, this principle suggests its potential for similar regioselective functionalizations.

The ketone can also be involved in multi-component reactions. For example, α-amino aryl ketones react with indoles and perbromomethane to synthesize 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls. nih.govfrontiersin.org This type of reaction underscores the ketone's ability to participate in complex, one-pot transformations.

Transformations Involving the Cyclic Ether Linkage within the 1,4-Dioxane (B91453) Ring

The 1,4-dioxane ring is not merely a passive scaffold but actively participates in various chemical transformations.

Oxidative Processes at C(sp3)-H Bonds of the 1,4-Dioxane Ring

The C(sp3)-H bonds of the 1,4-dioxane ring are susceptible to oxidative functionalization. Cross-dehydrogenative coupling (CDC) reactions, for instance, enable the formation of C-C bonds by activating these C-H bonds. rsc.org Various catalytic systems, including those based on cobalt and iron salts with peroxides like tert-butyl hydroperoxide (t-BuOOH), have been employed to achieve these transformations. rsc.org For example, reactions of 1,4-dioxane with oxazoles and benzoxazoles can be catalyzed by cobalt salts to yield α-substituted dioxane derivatives. rsc.org

A plausible mechanism for these reactions involves the generation of a radical on the dioxane ring, which then reacts with a nucleophile or another radical species. rsc.org The choice of catalyst and oxidant is crucial for the efficiency and selectivity of these reactions.

Reductive Transformations and Hydrogen Donor Roles

While less common, the 1,4-dioxane moiety can be involved in reductive processes. In certain catalytic systems, it may act as a hydrogen donor. For instance, in some metallaphotoredox catalytic cycles, solvents like 1,4-dioxane can participate in the reaction, although this is often an undesired side reaction. The potential for 1,4-dioxane to serve as a hydrogen source is an area that warrants further investigation.

More broadly, the reduction of related cyclic ethers is a known transformation. For example, the conjugate reduction of cyclohex-2-enone can be achieved using a biocatalyst in a reaction medium that may include co-solvents like DMSO, which shares some properties with dioxane. dicp.ac.cn

Ring-Opening and Rearrangement Reactions

The 1,4-dioxane ring can undergo ring-opening reactions under specific conditions, often catalyzed by acids or other reagents. These reactions can lead to the formation of linear di-ethers or other functionalized molecules. For instance, the ring-opening of related cyclic ethers like epoxides with ethylene (B1197577) glycol monosodium salt is a key step in the synthesis of functionalized 1,4-dioxanes. enamine.net

Rearrangement reactions of the 1,4-dioxane ring itself are less documented for this compound. However, rearrangements are known for similar heterocyclic systems. For example, acid-catalyzed rearrangements of furo-pyridazines, formed from furans, involve a ring-opening of a six-membered ring. researchgate.net

Tandem and Cascade Reactions Incorporating the 1,4-Dioxane-2-yl Moiety

The dual functionality of this compound makes it an ideal candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

Ammonium iodide-catalyzed radical-mediated tandem cyclization of aromatic aldehydes, arylamines, and 1,4-dioxane has been developed for the construction of complex quinoline (B57606) derivatives. researchgate.net In such reactions, 1,4-dioxane can serve as both a solvent and a reactant, highlighting its active role in the transformation. researchgate.net

Another example is the palladium(II)-catalyzed tandem oxidative acetoxylation/ortho C–H activation/carbocyclization of arylallenes. acs.org While not directly using this compound, the use of 1,4-dioxane as a solvent in such complex transformations is common, and its potential to participate as a reactant under certain conditions cannot be ruled out. acs.org

The synthesis of pyrrole (B145914) derivatives through cascade reactions is another area of interest. For instance, a three-component cascade reaction of 1,3-enynes, anilines, and a trifluoromethylating agent can lead to fully substituted pyrroles. d-nb.info The principles of these cascade reactions could potentially be applied to systems involving this compound.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotope labeling, along with computational methods like Density Functional Theory (DFT).

For ruthenium-catalyzed C-N bond activation reactions, mechanistic studies have revealed the involvement of a catalytically active Ru-catecholate complex and a stepwise mechanism for alkyl migration. marquette.edu Hammett plots have been used to probe the electronic effects of substituents on the reaction rates, providing insights into the transition state. marquette.edu

In the context of 1,4-dioxane, mechanistic considerations are also important for understanding its potential health risks. Studies on its carcinogenicity have explored mechanisms involving oxidative stress and the induction of cytochrome P450 enzymes. nih.gov While not directly related to its synthetic applications, these studies provide valuable information about the reactivity of the 1,4-dioxane ring.

The mechanism of ring-opening polymerizations of related cyclic esters like 1,4-oxathian-2-one (B8659966) has been studied using various organic catalysts. researchgate.net These studies provide a framework for understanding the potential polymerization behavior of this compound derivatives under similar conditions.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule. For 1-(1,4-Dioxan-2-yl)ethan-1-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiroptical spectroscopy is employed for a thorough analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the acetyl group and the dioxane ring. The methyl protons of the acetyl group would likely appear as a singlet in the range of δ 2.1-2.3 ppm. The protons on the dioxane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The methine proton at the C2 position, being adjacent to the acetyl group, would be deshielded and is expected to resonate at a lower field compared to the other dioxane protons. The remaining methylene (B1212753) protons on the dioxane ring would likely appear as a series of multiplets in the region of δ 3.5-4.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 205-220 ppm. libretexts.org The methyl carbon of the acetyl group would likely appear around δ 20-30 ppm. libretexts.org The carbons of the 1,4-dioxane (B91453) ring are expected to resonate in the δ 60-80 ppm region, with the C2 carbon, substituted with the acetyl group, appearing at a slightly different shift compared to the other ring carbons. docbrown.info For comparison, the carbon atoms in the parent 1,4-dioxane molecule are all equivalent due to symmetry and show a single peak at approximately 67 ppm. docbrown.info

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the dioxane ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the attachment of the acetyl group to the C2 position of the dioxane ring.

Interactive Data Table: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetyl)~2.2 (s)~25
C=O (acetyl)-~210
H-2 (dioxane)Downfield multiplet~75
CH₂ (dioxane)~3.5-4.5 (m)~65-70

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular weight: 130.14 g/mol ), the molecular ion peak ([M]⁺) would be expected at an m/z of 130.

The fragmentation of cyclic ethers in a mass spectrometer often involves initial ring-opening via cleavage of a C-O or C-C bond. nsf.govnih.gov For this compound, a prominent fragmentation pathway would likely involve the loss of the acetyl group (CH₃CO•), resulting in a fragment ion at m/z 87. Another common fragmentation for ketones is the alpha-cleavage, which in this case would lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. miamioh.edu Further fragmentation of the dioxane ring could lead to the loss of formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O) units, resulting in smaller fragment ions. nsf.gov Analysis of these fragmentation patterns provides valuable evidence for the confirmation of the proposed structure.

Since this compound contains a stereocenter at the C2 position of the dioxane ring, it can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light.

The experimental ECD spectrum of an enantiomerically pure sample of this compound would be compared with the theoretically calculated ECD spectrum for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govacs.org The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores (in this case, the carbonyl group) and the rest of the molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. excillum.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles.

This technique would also unequivocally establish the absolute configuration of the chiral center if a suitable crystal is obtained and anomalous dispersion effects are measured. nih.gov Furthermore, X-ray crystallography would reveal the preferred conformation of the dioxane ring (e.g., chair, boat, or twist-boat) in the solid state and the orientation of the acetyl substituent. This information is crucial for understanding intermolecular interactions in the crystal lattice. While specific crystallographic data for the title compound is not available in the provided search results, analysis of crystal structures of other dioxane derivatives often reveals a chair conformation for the six-membered ring. researchgate.netresearchgate.net

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile method for both analysis and purification. For the separation of the enantiomers of this compound, chiral HPLC would be the method of choice. nih.govphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govphenomenex.com The choice of the CSP and the mobile phase is critical for achieving good resolution. mdpi.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, especially for volatile compounds. The retention time in GC can be used to identify the compound, while the mass spectrum provides structural confirmation.

Interactive Data Table: Chromatographic Methods

TechniqueStationary PhaseMobile Phase/Carrier GasPurpose
Chiral HPLCChiral Stationary Phase (e.g., polysaccharide-based)Hexane/Isopropanol (B130326), or other suitable solvent mixtureEnantiomeric separation
GC-MSNon-polar or moderately polar capillary columnInert gas (e.g., Helium)Purity assessment and identification

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 1-(1,4-dioxan-2-yl)ethan-1-one. These methods, such as Density Functional Theory (DFT), are used to determine key molecular properties.

Table 1: Calculated Molecular Properties of this compound

Property Value
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Topological Polar Surface Area (TPSA) 35.53 Ų
LogP -0.0092
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 1

The data in this table is based on computational predictions. chemscene.com

These calculations reveal the distribution of electron density within the molecule, highlighting the electronegative oxygen atoms of the dioxane ring and the carbonyl group as key sites for intermolecular interactions. The calculated LogP value suggests a balanced hydrophilic and lipophilic character. chemscene.com Such computational data is crucial for predicting the molecule's behavior in different chemical environments and its potential for engaging in various chemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of this compound and related dioxane systems. These simulations model the movement of atoms over time, offering insights into the molecule's flexibility and preferred shapes.

Studies on aqueous solutions of 1,4-dioxane (B91453) have shown that the structure of the solution is dependent on the molar fraction of dioxane. researchgate.net MD simulations of 1,4-dioxane in phospholipid membrane models have revealed that the presence of dioxane alters membrane properties, increasing the area and volume per lipid while decreasing membrane thickness and the orderliness of lipid tails. nih.gov High densities of dioxane are observed near the ester groups of the lipids, pushing the headgroups apart. nih.gov These findings are critical for understanding how dioxane-containing molecules might interact with and permeate biological membranes.

In Silico Modeling of Ligand-Receptor Interactions for Dioxane-Based Scaffolds

The 1,4-dioxane ring is a common scaffold in the design of biologically active molecules. researchgate.netresearchgate.net In silico modeling, including molecular docking and pharmacophore modeling, is extensively used to predict and analyze the interactions of these scaffolds with biological receptors.

For instance, docking studies have been performed on various dioxane derivatives to understand their binding to specific targets. researchgate.net These studies help in rationalizing the structure-activity relationships observed in experimental assays. In the development of muscarinic acetylcholine (B1216132) receptor (mAChR) ligands, for example, in silico molecular docking experiments have corresponded well with the observed binding affinities of different stereoisomers of hydrobenzoin (B188758) esters containing a 1,4-dioxane ring. researchgate.net Similarly, in silico methods are employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities containing dioxane scaffolds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. brieflands.com

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound and related compounds. By calculating the energies of reactants, products, and transition states, chemists can predict the most likely reaction pathways.

For example, the mechanism of autoxidation of 1,4-dioxane to form peroxides has been investigated, with the radical being stabilized by the oxygen atoms in the ring. stackexchange.com In synthetic chemistry, understanding the reaction mechanism is crucial for optimizing reaction conditions. The synthesis of 1,4-dioxane from oxirane, for instance, has been studied to understand the roles of Brønsted and Lewis acids in the catalytic process. mdpi.com The mechanism involves the synergistic action of these acids to promote the dimerization of oxirane. mdpi.com Such detailed mechanistic insights, often gained through computational modeling, are invaluable for the development of efficient and selective synthetic routes.

Applications As a Synthetic Building Block and Pharmacological Scaffold

Utilization in the Synthesis of Complex Organic Molecules

The 1,4-dioxane (B91453) moiety is a prevalent feature in numerous natural products and biologically active compounds. Consequently, methods for the synthesis of substituted 1,4-dioxanes, such as 1-(1,4-Dioxan-2-yl)ethan-1-one, are of considerable interest to synthetic chemists. This compound serves as a versatile starting material or intermediate in the construction of more intricate molecular architectures. thieme-connect.comenamine.net

One notable application of 1,4-dioxane derivatives is in the synthesis of flavones and coumarins with potential antihepatotoxic activity, inspired by the structure of silybin, a natural product containing a 1,4-dioxane ring. researchgate.net The synthesis of functionalized 1,4-dioxanes, including those with additional cycloalkane, piperidine, or pyrrolidine (B122466) rings, highlights the utility of this scaffold in creating advanced building blocks for medicinal chemistry. thieme-connect.comenamine.net These synthetic strategies often involve the ring-opening of epoxides with ethylene (B1197577) glycol, followed by cyclization to form the 1,4-dioxane ring. thieme-connect.com

Development of 1,4-Dioxane-Containing Compounds as Bioactive Agents

The 1,4-dioxane nucleus has proven to be a "bioversatile carrier" for ligands that interact with a variety of receptor systems. acs.orgnih.gov By strategically modifying the 1,4-dioxane scaffold, researchers have developed compounds with significant activity at muscarinic, dopaminergic, and serotonergic receptors.

Design and Synthesis of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Ligands

The 1,4-dioxane framework has been extensively explored in the design of ligands for muscarinic acetylcholine receptors (mAChRs), which are crucial in the central and peripheral nervous systems. researchgate.netunica.itnih.gov Scientists have synthesized series of 1,4-dioxane derivatives to investigate the influence of substituents on mAChR affinity and selectivity. researchgate.netunica.itnih.gov

For instance, introducing a methyl group at the 2-position of certain 6,6-diphenyl-1,4-dioxane antagonists led to a significant increase in affinity for all five mAChR subtypes (M1-M5). unica.itnih.gov Conversely, bulkier substituents at the same position resulted in a marked decrease in affinity, underscoring the critical role of steric factors in receptor binding. unica.itnih.gov

In another study, hybrid molecules incorporating both a quinuclidine (B89598) moiety (a known pharmacophore for mAChR antagonists) and a 6,6-diphenyl-1,4-dioxane-2-yl group were synthesized. nih.gov The nature of the linker (ester vs. ether) and the stereochemistry of the molecule were found to be critical for mAChR affinity, with an ether linkage generally conferring higher affinity. nih.gov One particular enantiomer demonstrated high affinity for all mAChR subtypes, with a preference for the M1 subtype. nih.gov

Compound TypeKey Structural FeatureImpact on mAChR Affinity
2-substituted 6,6-diphenyl-1,4-dioxanes2-methyl groupIncreased affinity for all mAChR subtypes unica.itnih.gov
2-substituted 6,6-diphenyl-1,4-dioxanes2-ethyl or 2-phenyl groupDecreased mAChR affinity unica.itnih.gov
Quinuclidine-1,4-dioxane hybridsEther linkerHigher affinity for all mAChR subtypes nih.gov

Investigation of Dopaminergic and Serotonergic Receptor Interactions

The versatility of the 1,4-dioxane scaffold extends to the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for treating neuropsychiatric and neurological disorders. acs.orgnih.govunicam.itnih.gov The 1,4-dioxane nucleus has been identified as a suitable scaffold for developing ligands with high affinity and selectivity for D2-like dopamine receptors (D2, D3, and D4). unicam.it

Researchers have successfully created multitarget compounds by incorporating the 1,4-dioxane structure. acs.orgnih.govnih.gov For example, compounds have been developed that combine 5-HT1A receptor agonism with D2/D3/5-HT2A receptor antagonism, a profile that may be beneficial for treating schizophrenia. nih.gov Another derivative, a potent 5-HT1A receptor agonist and D2/D3/D4 partial agonist, has shown potential for the treatment of Parkinson's disease. nih.gov

A scaffold hybridization strategy, linking a known dopamine D3 receptor (D3R) pharmacophore to a substituted 1,4-dioxane-2-carboxamide, has yielded potent and selective D3R ligands. acs.orgnih.govnih.govfigshare.com The nature of the substitution on the dioxane ring was found to significantly influence the selectivity for the D3R over other dopamine receptor subtypes. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Dioxane-Derived Compounds

Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the 1,4-dioxane scaffold influence biological activity. nih.govacs.orgacs.orgnih.govresearchgate.net These studies have provided valuable insights into the structural requirements for affinity and selectivity at various receptors.

For instance, replacing the planar 1,4-benzodioxane (B1196944) ring of the well-known α1-adrenoceptor antagonist WB 4101 with a more flexible 6,6-diphenyl-1,4-dioxane scaffold led to a significant decrease in affinity for α1-adrenoceptor subtypes while maintaining high affinity for the 5-HT1A receptor. nih.gov Further modifications to the phenyl rings and the linker have allowed for the fine-tuning of activity, leading to the discovery of selective α1D-adrenoceptor antagonists and potent 5-HT1A receptor full agonists. acs.orgresearchgate.net

Chirality also plays a crucial role in the activity of 1,4-dioxane derivatives. acs.org In some cases, enantiomers exhibit reversed stereochemical requirements for binding to different receptor systems, allowing for the development of highly selective ligands. acs.org For example, the (S)-enantiomer of one compound was found to be a potent and selective 5-HT1A receptor agonist, while the (R)-enantiomer was the eutomer (more active enantiomer) at α1-adrenoceptor subtypes. acs.org

Structural ModificationReceptor TargetEffect on Activity
Replacement of 1,4-benzodioxane with 6,6-diphenyl-1,4-dioxaneα1-AdrenoceptorsDecreased affinity nih.gov
Replacement of 1,4-benzodioxane with 6,6-diphenyl-1,4-dioxane5-HT1A ReceptorMaintained high affinity nih.gov
(S)-enantiomer5-HT1A ReceptorPotent agonist acs.org
(R)-enantiomerα1-AdrenoceptorsEutomer acs.org

Exploration of Dioxane-Based Frameworks in Material Science Applications

While the primary focus of research on this compound and its derivatives has been in the life sciences, the broader class of 1,4-dioxanes has found applications in material science. For example, 3,4-ethylenedioxythiophene (B145204) (EDOT), a derivative of 1,4-dioxane, is a monomer used to prepare the conducting polymer PEDOT, which has applications in electronics. thieme-connect.de

More recently, metal-organic frameworks (MOFs) incorporating 1,4-dioxane have been developed for various applications. One such Cd-based MOF has been shown to be a highly sensitive and rapid sensor for detecting trace amounts of water in organic solvents like isopropanol (B130326) and 1,4-dioxane itself. rsc.org Additionally, theoretical studies have explored the potential of metal-doped graphene to adsorb and remove 1,4-dioxane from the environment, suggesting a future role for dioxane-based materials in environmental remediation. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 1-(1,4-Dioxan-2-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via photochemical alkylation or coupling reactions. For example, a photochemical direct alkylation protocol using 1,4-dioxane as a solvent and a radical initiator (e.g., UV irradiation) has been reported, yielding the compound as a pale-yellow liquid with ~38% efficiency . Key parameters for optimization include:

  • Solvent choice : 1,4-Dioxane itself may act as both reactant and solvent in some protocols.
  • Temperature : Reactions are often conducted at room temperature to minimize side reactions.
  • Catalyst/initiator : UV light or transition-metal catalysts (e.g., palladium) can enhance reaction rates.
  • Purification : Column chromatography with ethyl acetate/hexane gradients is recommended for isolating the product .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the dioxane ring (δ ~3.5–4.5 ppm for oxygens) and the acetyl group (δ ~2.1–2.3 ppm for the methyl ketone).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z for C7H10O3C_7H_{10}O_3: 142.0630).
  • Thin-Layer Chromatography (TLC) : Monitor reactions using silica gel plates with ethyl acetate/hexane (1:2) eluent; UV visualization at 254 nm is effective .
  • HPLC : For quantitative purity assessment, reverse-phase HPLC with calibration curves (e.g., C18 columns, acetonitrile/water gradients) is recommended .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Hazard Classification : The compound may cause skin and eye irritation (Category 2 under GHS). Always use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste.
  • Storage : Store in airtight containers away from oxidizers and heat sources.
  • Toxicology : While specific data for this compound are limited, structurally related 1,4-dioxane derivatives are under EPA review for potential carcinogenicity; follow ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of a saturated solution in dichloromethane/hexane.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure refinement. Key parameters include hydrogen bonding between the dioxane oxygen and ketone group, which stabilizes the crystal lattice. Disordered solvent molecules (e.g., residual 1,4-dioxane) require careful modeling .

Q. What strategies are effective for reconciling contradictory toxicity data in environmental studies of 1,4-dioxane derivatives?

Methodological Answer:

  • Systematic Review : Follow EPA protocols for data evaluation, including:
    • Inclusion/Exclusion Criteria : Prioritize studies with measured (not estimated) endpoints (e.g., LC50, EC50).
    • QSAR Models : Use quantitative structure-activity relationships to predict toxicity when experimental data are lacking .
    • Uncertainty Analysis : Apply weight-of-evidence approaches to resolve discrepancies between in vitro and in vivo studies .

Q. How can computational chemistry predict the reactivity of this compound in radical-mediated reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model radical intermediates. Key steps include:
    • Transition State Analysis : Identify energy barriers for H-abstraction from the dioxane ring.
    • Solvent Effects : Include polarizable continuum models (PCM) for 1,4-dioxane solvent interactions.
    • Spin Density Maps : Visualize radical localization using Multiwfn or VMD software.
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

Methodological Answer:

  • GC-MS : Detect volatile impurities (e.g., residual solvents) using a DB-5MS column and electron ionization.
  • ICP-OES : Screen for heavy metals (e.g., Pd, Cu) if metal catalysts are used in synthesis.
  • NMR Relaxometry : Quantify low-level impurities (≥0.1%) via 1^1H NMR spin-lattice relaxation (T1) measurements.
  • HPLC-MS/MS : Achieve ppb-level sensitivity for polar degradation products (e.g., oxidized dioxane rings) .

Q. How does the dioxane ring influence the photostability of this compound in UV-driven reactions?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in a quartz reactor and monitor degradation via HPLC.
  • Mechanistic Probes : Use radical traps (e.g., TEMPO) to identify if degradation proceeds via homolytic cleavage of the dioxane ring.
  • Computational Modeling : TD-DFT can predict excited-state behavior, including charge-transfer transitions involving the ketone and ether groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.